molecular formula C5H9NO2 B8735265 Hexahydro-[1,3]dioxolo[4,5-C]pyrrole

Hexahydro-[1,3]dioxolo[4,5-C]pyrrole

Cat. No.: B8735265
M. Wt: 115.13 g/mol
InChI Key: MDBOZMACAZGNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-[1,3]dioxolo[4,5-C]pyrrole is a bicyclic organic compound featuring a saturated pyrrolidine ring fused to a 1,3-dioxolane moiety. This structure confers unique stereochemical and electronic properties, making it a versatile intermediate in pharmaceutical synthesis. The compound is frequently functionalized at the pyrrolidine nitrogen or dioxolane oxygen atoms to generate derivatives for drug discovery, such as enzyme inhibitors or radiolabeled probes . Its synthesis often involves azide substitution, acetylation, or protective group strategies, as exemplified in the preparation of intermediates for tunicamycin analogs and glycosylamines .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole

InChI

InChI=1S/C5H9NO2/c1-4-5(2-6-1)8-3-7-4/h4-6H,1-3H2

InChI Key

MDBOZMACAZGNHS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Hexahydropyrrolo[3,2-c]quinoline

Core Structure: A pyrrolidine ring fused to a quinoline system. Key Differences:

  • Synthesized via catalytic multicomponent reactions, contrasting with the azide-based routes used for Hexahydro-[1,3]dioxolo[4,5-C]pyrrole derivatives .
    Applications : Demonstrated efficacy as a lead inhibitor in hormone-dependent diseases .

Tetrahydro-[1,3]dioxolo[4,5-c]pyran Derivatives

Core Structure : A tetrahydropyran ring fused to 1,3-dioxolane.
Key Differences :

  • Replacement of pyrrolidine with pyran alters solubility and hydrogen-bonding capacity due to the oxygen-rich scaffold.
  • Synthesized via Corey’s method for leukotriene intermediates, emphasizing protective group strategies (e.g., 2,2-dimethyl groups) .
    Applications : Intermediate in leukotriene B₄ synthesis .

4,5-Disubstituted Pyrrolidinones

Core Structure: Monocyclic pyrrolidine with a ketone group. Key Differences:

  • Lack of dioxolane reduces steric hindrance, facilitating easier functionalization at the 4,5-positions .
  • Synthesized via stereoselective catalytic methods, enabling rapid generation of enantiopure leads .
    Applications : Potent inhibitors of type II 17β-hydroxysteroid dehydrogenase .

Uniflorine (Hexahydro-[1,3]dioxolo[4,5-c]pyran-2-one)

Core Structure : A dioxolane-fused tetrahydropyran with a lactone group.
Key Differences :

  • The lactone moiety enhances electrophilicity, critical for covalent binding to antimalarial targets like trehalase .
  • Identified via pharmacophore screening, contrasting with the structure-guided synthesis of this compound derivatives .
    Applications : Lead compound for α-fucosidase imaging in cancer .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Formula (Example) Synthesis Method Application References
This compound Bicyclic pyrrole-dioxolane Dioxolane, pyrrolidine C₁₃H₂₀ClF₂NS (derivative) Azide substitution Pharmaceutical intermediate
Hexahydropyrrolo[3,2-c]quinoline Fused pyrrolidine-quinoline Quinoline, pyrrolidinone - Catalytic multicomponent Enzyme inhibition
Tetrahydro-[1,3]dioxolo[4,5-c]pyran Bicyclic pyran-dioxolane Dioxolane, tetrahydropyran C₈H₁₄O₄ (2.1) Corey’s method Leukotriene synthesis
Uniflorine Hexahydro-dioxolopyran-2-one Lactone, dioxolane C₁₄H₂₃NO₈ (estimated) Pharmacophore screening Antimalarial lead

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